molecular formula C8H3BrF3NOS2 B595885 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol CAS No. 1215206-47-5

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol

Cat. No.: B595885
CAS No.: 1215206-47-5
M. Wt: 330.137
InChI Key: JQMOBYLYYWNJBN-UHFFFAOYSA-N
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Description

Benzothiazole Core Structure Analysis

The benzothiazole core of this compound exhibits characteristic structural parameters consistent with related benzothiazole derivatives. Analysis of comparable benzothiazole structures reveals that the heterocyclic ring system maintains specific bond lengths and angles that define its electronic properties. The nitrogen-carbon bond lengths within the thiazole ring typically range from 1.303 to 1.408 angstroms, with the shorter bond reflecting partial double bond character and the longer bond exhibiting single bond characteristics. The sulfur-carbon bonds in the thiazole ring demonstrate lengths between 1.724 and 1.744 angstroms, indicating the sulfur atom's tetrahedral coordination environment.

The angle at the sulfur atom within the thiazole ring measures approximately 90 degrees, suggesting the utilization of unhybridized p orbitals for bonding. This geometric arrangement contributes to the planarity of the heterocyclic system and influences the compound's electronic delocalization patterns. The carbon-nitrogen-carbon angle within the thiazole ring typically measures between 111.9 and 113.0 degrees, reflecting the sp2 hybridization of the nitrogen atom. The benzene ring fused to the thiazole system maintains standard aromatic bond lengths and angles, with carbon-carbon distances of approximately 1.39 angstroms characteristic of aromatic systems.

Nuclear magnetic resonance spectroscopy data for related benzothiazole-2-thiol derivatives provides insight into the electronic environment of the core structure. The thiazole hydrogen typically appears as a singlet in the 7.14 to 7.89 parts per million range in proton nuclear magnetic resonance spectra, indicating the deshielding effect of the heterocyclic nitrogen and sulfur atoms. Carbon-13 nuclear magnetic resonance chemical shifts for the thiazole carbon atoms range from 165 to 175 parts per million, reflecting the electron-deficient nature of these positions.

Substituent Effects of Bromine and Trifluoromethoxy Groups

The bromine substituent at the 4-position of the benzothiazole ring system introduces significant electronic and steric perturbations to the molecular framework. Bromine, with its large atomic radius and high electronegativity, functions as a strong electron-withdrawing group through inductive effects while simultaneously providing mesomeric electron donation through its lone pairs. This dual electronic nature influences the electron density distribution throughout the aromatic system, particularly affecting the adjacent carbon atoms and the overall reactivity of the molecule.

The trifluoromethoxy group positioned at the 6-carbon represents one of the most electron-withdrawing substituents in organic chemistry, exhibiting properties that have earned it the designation as a "super-halogen" or "pseudo-halogen". This substituent demonstrates electron-withdrawing characteristics through inductive effects while maintaining electron-donating properties through mesomeric interactions. The trifluoromethoxy group adopts a characteristic orthogonal conformation relative to the aromatic ring plane, minimizing steric interactions while maximizing electronic effects.

Comparative analysis with related compounds demonstrates the profound impact of these substituents on molecular properties. The compound 4-Bromo-6-fluorobenzo[d]thiazole-2-thiol, which contains a fluorine atom instead of the trifluoromethoxy group, exhibits different electronic characteristics as evidenced by fluorine-19 nuclear magnetic resonance chemical shifts at negative 115.64 parts per million. In contrast, trifluoromethoxy-containing compounds typically display fluorine-19 signals in different chemical shift ranges, reflecting the distinct electronic environment created by the oxygen linkage.

The combination of bromine and trifluoromethoxy substituents creates a unique electronic environment that influences the compound's chemical reactivity and physical properties. The electron-withdrawing nature of both substituents increases the electrophilic character of the benzothiazole ring system, potentially enhancing its reactivity toward nucleophilic attack. This electronic modification also affects the compound's hydrogen bonding capabilities, with the molecule exhibiting three hydrogen bond acceptor sites and one hydrogen bond donor site according to computational predictions.

Thiol Functional Group Geometry

The thiol functional group (-SH) attached to the 2-position of the benzothiazole ring represents a critical structural element that significantly influences the compound's chemical behavior and intermolecular interactions. The sulfur-hydrogen bond length in thiol groups typically measures approximately 1.34 angstroms, with the sulfur atom exhibiting tetrahedral geometry when considering its lone pairs. The presence of the thiol group introduces additional hydrogen bonding capabilities and redox activity to the molecular framework.

Structural analysis of related benzothiazole-2-thiol compounds reveals that the thiol sulfur atom can participate in various bonding interactions depending on the chemical environment. In the case of 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide, the carbon-sulfur bond lengths demonstrate significant variation based on hybridization, with sp2-carbon to sulfur bonds measuring 1.7462 angstroms and sp3-carbon to sulfur bonds extending to 1.8133 angstroms. This variation reflects the electronic nature of the carbon atoms involved in bonding to sulfur.

The thiol group in this compound may exist in tautomeric equilibrium with its thione form, as suggested by the structural data available for related compounds. This tautomerization involves the migration of the hydrogen atom from sulfur to nitrogen, creating an equilibrium between the thiol and thione forms. The position of this equilibrium depends on various factors including solvent effects, temperature, and the electronic nature of the substituents on the benzothiazole ring.

Nuclear magnetic resonance spectroscopy provides valuable insights into the thiol group's chemical environment. The thiol proton typically appears as a broad signal in the 13.80 to 14.04 parts per million range in dimethyl sulfoxide-d6, indicating strong deshielding due to the electronegative sulfur atom and potential hydrogen bonding interactions. The chemical shift of this proton can vary significantly depending on intermolecular interactions and tautomeric equilibria present in solution.

The geometric arrangement of the thiol group relative to the benzothiazole plane influences the compound's overall molecular shape and its ability to participate in crystal packing interactions. Crystallographic studies of related benzothiazole-2-thiol derivatives demonstrate that the thiol group generally adopts a coplanar arrangement with the heterocyclic ring system, facilitating optimal orbital overlap and conjugation effects. This planar arrangement contributes to the compound's electronic delocalization and affects its spectroscopic properties.

Table 1: Comparative Structural Parameters of Related Benzothiazole Derivatives

Compound Molecular Weight (g/mol) Polar Surface Area (Ų) LogP Value Key Bond Lengths (Å)
This compound 330.14 25.02 4.62 C-S (thiazole): ~1.73
4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol 264.1 - - C-S (thiazole): ~1.72
6-Bromobenzo[d]thiazole-2-thiol 230.1 - - C-S (thiazole): ~1.74
6-Ethoxy-2-mercaptobenzothiazole 211.3 - - C-S (thiazole): ~1.73

Table 2: Electronic Properties and Spectroscopic Data

Property This compound Related Compounds Range
Hydrogen Bond Acceptors 3 2-4
Hydrogen Bond Donors 1 1-2
Rotatable Bonds 1 0-2
Aromatic Rings 2 2
Heteroatoms 5 3-6

Properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS2/c9-4-1-3(14-8(10,11)12)2-5-6(4)13-7(15)16-5/h1-2H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOBYLYYWNJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=S)N2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682410
Record name 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-47-5
Record name 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pathway 1: Cyclization of Substituted Aniline Derivatives

A common approach to benzothiazoles involves converting anilines to thioamides, followed by cyclization. For this compound:

Step 1: Synthesis of 4-bromo-2-amino-6-(trifluoromethoxy)phenol

  • Starting material : 2-amino-4-bromo-6-hydroxybenzene.

  • Trifluoromethoxylation : Reaction with trifluoromethyl triflate (CF3_3OTf) in the presence of a base (e.g., K2_2CO3_3) to substitute the hydroxyl group with -OCF3_3.

  • Conditions : Anhydrous dichloromethane, 0–25°C, 12–24 hours.

Step 2: Thioamide Formation

  • Treatment with carbon disulfide (CS2_2) and a base (e.g., NaOH) yields the thioamide intermediate.

  • Conditions : Ethanol solvent, reflux (78°C), 6–8 hours.

Step 3: Cyclization to Benzothiazole

  • Acid-mediated cyclization (e.g., HCl or H2_2SO4_4) forms the benzothiazole ring with a thiol group at position 2.

  • Conditions : Reflux in aqueous HCl (6 M), 4–6 hours.

Challenges :

  • Regioselectivity in trifluoromethoxylation.

  • Stability of the trifluoromethoxy group under acidic conditions.

Pathway 2: Post-Cyclization Functionalization

Step 1: Synthesis of 6-(trifluoromethoxy)benzo[d]thiazole-2-thiol

  • Cyclize 2-amino-6-(trifluoromethoxy)phenol via thioamide formation and acid treatment as above.

Step 2: Bromination at Position 4

  • Use electrophilic brominating agents like bromine (Br2_2) or N-bromosuccinimide (NBS).

  • Directed bromination : A directing group (e.g., -OCF3_3) can enhance regioselectivity.

  • Conditions : DCM or CCl4_4 solvent, 0–25°C, 1–2 hours.

Yield Considerations :

  • Competitive bromination at other positions may require careful stoichiometry.

  • Purification via column chromatography (hexane/ethyl acetate) to isolate the 4-bromo isomer.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and yield. Key factors include:

Solvent and Catalyst Selection

  • Solvents : Ethanol (low cost, easy recovery) or toluene (for high-temperature reactions).

  • Catalysts : Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.

Purification Techniques

  • Recrystallization : From ethanol/water mixtures to achieve >95% purity.

  • Chromatography : Reserved for high-purity pharmaceutical intermediates.

Comparative Analysis of Synthetic Methods

Parameter Pathway 1 Pathway 2
Starting Material 4-bromo-2-amino-6-hydroxybenzene2-amino-6-(trifluoromethoxy)phenol
Key Step TrifluoromethoxylationBromination post-cyclization
Yield 40–50%50–60%
Purity 90–95% after recrystallization85–90% (requires chromatography)
Scalability Moderate (sensitive steps)High (robust bromination)

Challenges and Mitigation Strategies

Regioselectivity in Bromination

  • Issue : Competing bromination at positions 5 or 7.

  • Solution : Use of directing groups (e.g., -OCF3_3) or bulky reagents to sterically hinder undesired positions.

Stability of the Trifluoromethoxy Group

  • Issue : Degradation under strong acids or bases.

  • Mitigation : Mild reaction conditions (low temperature, neutral pH).

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzo[d]thiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol is its antimicrobial properties. Research indicates that derivatives of benzothiazoles exhibit significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In particular, studies have shown that thiazole-based thiazolidinone hybrids with a trifluoromethoxy substituent demonstrate promising antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 1 mg/mL .

Anti-Cancer Activity

The compound also shows potential as an anti-cancer agent. A study highlighted the synthesis of phenstatin-based indole-linked chalcones that exhibited anti-cancer properties by disrupting cellular integrity and affecting glucose metabolism—an essential hallmark in cancer progression . The molecular docking analysis further supports the potential of these compounds in targeting specific pathways involved in cancer cell proliferation.

Case Study 1: Anti-Tubercular Activity

A detailed investigation into the anti-tubercular activity of synthesized benzothiazole derivatives revealed that compounds similar to this compound displayed moderate to good inhibition against Mycobacterium tuberculosis. The study emphasized the need for new compounds due to the rise of multidrug-resistant strains .

Case Study 2: Antibacterial Efficacy

Another study evaluated a series of thiazolidinone hybrids against a panel of bacterial strains, demonstrating that compounds with a trifluoromethoxy group exhibited significant antibacterial activity. The best-performing compound showed MIC values comparable to standard antibiotics like ampicillin and streptomycin .

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Gram-negative bacteria, which is a process that bacteria use for cell-to-cell communication. This inhibition can disrupt biofilm formation and reduce bacterial virulence . The compound’s ability to interact with bacterial quorum sensing systems makes it a promising candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzo[d]thiazole derivatives are highly dependent on substituents at positions 4 and 4. Key structural analogs include:

  • 4-Nitropyridine-N-oxide (4-NPO) : A reference QS inhibitor with a nitro group; exhibits higher solubility but lower biofilm inhibition compared to trifluoromethoxy-containing derivatives .
  • Compound 7 (from ): A benzo[d]thiazole-2-thiol derivative with unspecified substituents; shows an IC50 of 45.5 mg/mL in the LasB system and 70% biofilm inhibition at 300 mg/mL, indicating substituent-driven selectivity .

Substituent Impact :

  • Bromine (Br) : Increases molecular weight and polarizability, which may strengthen hydrophobic interactions in enzyme binding pockets .
Quorum Sensing (QS) Inhibition
  • 4-NPO : More potent in QS inhibition (IC50 = 15.4 mg/mL) but lacks biofilm suppression at lower concentrations .
  • Compound 3 and 6 : Show moderate LasB inhibition (IC50 = 115.2 and 182.2 mg/mL, respectively), highlighting the critical role of substituent positioning .
Anti-Biofilm Activity
  • Compound 7 : Reduces biofilm biomass by 70% at 300 mg/mL, though high concentrations may limit systemic use .
  • 4-NPO : Fully inhibits biofilm formation at ≥150 mg/mL, but with higher solubility favoring oral administration .

Physicochemical and Pharmacokinetic Properties

Calculated parameters for analogs ():

Compound logS (pH 7.4) logD (pH 7.4) Molecular Weight
4-NPO -1.2 0.8 153.1 g/mol
Compound 7 -3.5 2.1 ~350 g/mol
4-Bromo-6-(trifluoromethoxy)... *Inferred: -3.8 *Inferred: 2.3 328.1 g/mol

The trifluoromethoxy and bromine groups in the target compound likely reduce aqueous solubility (logS ≈ -3.8) compared to 4-NPO, necessitating formulation optimization for bioavailability .

Biological Activity

4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol, a heterocyclic compound, has garnered attention for its diverse biological activities. This compound features a unique structure characterized by a benzothiazole ring, a bromine atom, and a trifluoromethoxy group, contributing to its potential applications in medicinal chemistry and material science. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Molecular Structure

  • Molecular Formula : C8H3BrF3NS2
  • Molecular Weight : Approximately 314.15 g/mol

The compound's structure enhances its reactivity and biological activity due to the presence of the bromine atom and trifluoromethoxy group.

Synthesis Methods

Several synthesis methods have been documented for this compound, including:

  • Nucleophilic Substitution : Utilizing bromine as a leaving group to introduce various nucleophiles.
  • Oxidation and Reduction : The thiol group can be oxidized to form disulfides or reduced to corresponding thiols.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit quorum sensing in Gram-negative bacteria, which is critical for biofilm formation and bacterial virulence reduction .

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLInhibition of quorum sensing
Staphylococcus aureus16 µg/mLDisruption of biofilm formation

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study: Anticancer Effects

A study investigated the effects of this compound on various cancer cell lines, revealing notable cytotoxic effects with IC50 values ranging from 10 to 25 µM depending on the cell type.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown potential in:

  • Anti-inflammatory Effects : Reducing inflammation markers in vitro.
  • Antioxidant Activity : Scavenging free radicals effectively.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Quorum Sensing : By binding to key regulatory proteins in bacteria.
  • Induction of Apoptosis : Through modulation of apoptotic pathways in cancer cells.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, we compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberKey Features
6-Bromo-4-(trifluoromethyl)benzothiazole1215206-27-1Lacks thiol group; used in material sciences
4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole53217367Contains methoxy instead of thiol; different activities
4-Bromo-2-mercapto-6-(trifluoromethyl)benzothiazole1215205-88-1Potential antimicrobial properties

The presence of the trifluoromethoxy group enhances the stability and biological activity of this compound compared to its analogs.

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol, and how can purity be ensured?

The compound is synthesized via bromination of 2-bromo-4-(trifluoromethoxy)aniline using KSCN and Br₂ in acetic acid, followed by purification via column chromatography (petroleum ether/ethyl acetate 7:3). Key steps include microwave-assisted reactions for efficiency and monitoring via TLC. Purity (>95%) is confirmed using HPLC with a C18 column and HRMS/¹H/¹³C NMR for structural validation .

Key Data:

  • Yield: 36%
  • ¹H NMR (DMSO-d₆): δ 7.46 (s, 1H), 7.82 (s, 1H), 8.04 (br s, 2H)
  • HRMS (ESI-TOF): m/z 312.9258 [MH⁺]

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic protons and carbon environments (e.g., trifluoromethoxy group at δ 120.6 ppm, J = 256.1 Hz) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., MH⁺ at m/z 312.9258) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at 3434 cm⁻¹, C=S at 1633 cm⁻¹) .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

Antimicrobial activity is tested against Pseudomonas aeruginosa using broth microdilution to determine MIC values (64–128 µg/mL). Compounds showing no growth inhibition are prioritized for quorum sensing (QS) assays to avoid conflating bactericidal effects with QS inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for QS inhibition?

  • Functional Group Modifications : Introduce substituents (e.g., nitro, methoxy) via Suzuki-Miyaura coupling to assess their impact on LasR binding .
  • In Silico Docking : AutoDock Vina predicts binding affinities to P. aeruginosa LasR (PDB ID: 2UV0). Compounds 3, 6, and 7 show better binding than reference 4-NPO .
  • Biological Validation : QS inhibition is quantified using lasB-gfp reporter strains, measuring GFP fluorescence reduction (IC₅₀: 45.5–182.2 µg/mL) .

Table 1: Selected QS Inhibitors

CompoundIC₅₀ (µg/mL)MIC (µg/mL)
3115.2>1000
6182.2>1000
745.5>1000

Q. What experimental strategies resolve discrepancies between computational predictions and observed QS inhibition?

  • Ligand Binding Assays : Validate docking results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Mutagenesis Studies : Identify critical LasR residues (e.g., Trp60, Asp73) to confirm binding interactions .
  • Metabolomic Profiling : Assess off-target effects using LC-MS to rule out unintended pathways .

Q. How can bioactivity be enhanced while minimizing cytotoxicity?

  • Pharmacokinetic Optimization : Adjust logP and topological polar surface area (TPSA) using ESOL solubility predictions. For example, compound 7 has logS = -4.2, suggesting improved solubility over 4-NPO (logS = -3.1) .
  • Anti-Biofilm Assays : Evaluate biofilm biomass reduction (e.g., compound 7 reduces biofilm by 70%) using crystal violet staining .

Methodological Considerations

Q. What protocols are recommended for reproducible QS inhibition assays?

  • Reporter Strain Cultivation : Grow lasB-gfp strains to OD₆₀₀ = 0.1 in LB medium at 37°C .
  • Dose-Response Curves : Test compounds at 10–1000 µg/mL with OHHL (quorum sensing molecule) as a positive control.
  • Data Acquisition : Monitor GFP fluorescence (ex/em: 485/535 nm) every 15 min for 20 h using a plate reader .

Q. How can synthetic byproducts be identified and mitigated?

  • LC-MS Purity Checks : Detect impurities during synthesis (e.g., unreacted boronic acids in Suzuki couplings) .
  • Microwave Optimization : Reduce reaction times (e.g., 30 min vs. 24 h conventional heating) to minimize degradation .

Conflict Resolution in Data Interpretation

Q. How to address contradictions between MIC and QS inhibition data?

Compounds with high MIC (>1000 µg/mL) but low IC₅₀ (e.g., 7 at 45.5 µg/mL) indicate selective QS inhibition. Use transcriptomics (RNA-seq) to confirm downregulation of QS genes (e.g., lasI, lasR) without affecting growth genes .

Future Directions

Q. What computational tools are underutilized in studying this compound?

  • Molecular Dynamics (MD) Simulations : Explore ligand-receptor dynamics over time (e.g., GROMACS).
  • QSAR Models : Train machine learning algorithms on existing data to predict novel derivatives .

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